N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13-7-10-8-14-11-5-3-4-6-12(11)15-10/h3-6,9-10,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVKUINDDXVDHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383281 | |
| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21398-64-1 | |
| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 2,3-Dihydrobenzo[b]dioxin Core
The 2,3-dihydrobenzo[b]dioxin scaffold is typically synthesized via Pd-catalyzed intramolecular aryl C–O bond formation reactions. A particularly effective method employs a palladium catalyst with a chiral spirodiphosphine monoxide ligand (SDP(O)) to achieve enantioselective cyclization of 2-(2-halophenoxy)propane-1,3-diols. This approach provides high yield and enantioselectivity, avoiding side reactions such as β-hydride elimination and dehalogenation that plagued earlier methods.
- Catalyst System: Pd(OAc)2 combined with SDP(O) ligand.
- Reaction Conditions: Typically conducted in 1,4-dioxane solvent with bases such as Cs2CO3 or K3PO4, at elevated temperatures (~80 °C).
- Outcome: The intramolecular O-arylation produces the 2-(hydroxymethyl)-1,4-benzodioxane intermediate with excellent enantiomeric excess (up to 96%) and good yields (up to 85%).
| Entry | Catalyst System | Solvent | Base | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)2 / L1 | 1,4-Dioxane | Cs2CO3 | 25 | 60 |
| 2 | Pd(OAc)2 / SDP(O) (L2) | 1,4-Dioxane | Cs2CO3 | 85 | 96 |
| 3 | Pd(OAc)2 / SDP(O) (L2) | 1,4-Dioxane | K3PO4 | 76 | 96 |
Table 1: Optimization of Pd-catalyzed intramolecular aryl C–O bond formation for 2,3-dihydrobenzo[b]dioxin synthesis.
Chemical Reactions Analysis
Amidation and Acylation Reactions
The primary amine group undergoes amidation with carboxylic acid derivatives. For example, in the presence of coupling agents like EDCI, it reacts with acids to form stable amides. A related compound, 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine, was acylated with trifluoroacetic acid to yield 2,2,2-trifluoro-N-(2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetamide (confirmed by NMR and LCMS) .
Example Reaction:
Alkylation and Cross-Coupling Reactions
The amine participates in palladium-catalyzed cross-couplings. Aryl halides react with analogous amines under Pd(dba)/XantPhos catalysis to form C–N bonds. For instance, 6-chloro-N-(2,3-dihydrobenzo[b] dioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine was synthesized via Buchwald-Hartwig coupling (toluene, 110°C, 12 h) .
Optimized Conditions for Coupling:
| Catalyst System | Solvent | Base | Yield (%) |
|---|---|---|---|
| Pd(dba)/XantPhos | Toluene | t-BuONa | 85–96% |
Reductive Amination
The amine can act as a nucleophile in reductive amination with ketones or aldehydes. For example, 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine reacted with 2,2-dimethyloxirane in ethanol at 90°C to yield 2-methyl-1-((2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)amino)propan-2-ol (7.37% yield after HPLC purification) .
Salt Formation
Protonation with acids generates stable salts. A structurally similar compound, (S)-2-amino-N-(2,3-dihydrobenzo[dioxin]methyl)-N-isopropyl-3-methyl-butyramide, formed salts with hydrochloric acid, enhancing solubility for pharmaceutical applications.
Catalytic Asymmetric Transformations
The dihydrobenzo[dioxin] moiety directs enantioselective reactions. A palladium-catalyzed intramolecular O-arylation achieved >95% enantiomeric excess (ee) using SDP(O) ligands (Table 1) .
Table 1: Enantioselective O-Arylation Optimization
| Entry | [Pd]/Ligand | Solvent | Base | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 2 | Pd(OAc)/L2 | 1,4-Dioxane | CsCO | 85 | 96 |
| 11 | Pd(OAc)/L2 | 1,4-Dioxane | CsCO | 96 | 96 |
Functionalization via Isocyanide Intermediates
Isocyanides derived from dihydrobenzo[dioxin] amines are key intermediates. For example, 1-fluoro-3-isocyanobenzene was synthesized via triphosgene-mediated dehydration of N-(3-fluorophenyl)formamide (97.2% yield) .
Interaction with Biological Targets
While direct data on the compound is limited, analogs like (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-arylprop-2-en-1-ones exhibit bioactivity via π-π stacking and hydrogen bonding with receptors . Computational modeling suggests similar interactions for dihydrobenzo[dioxin] amines .
Scientific Research Applications
Neuropharmacology
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine has been identified as a selective antagonist of the alpha2C adrenergic receptor subtype. This receptor is implicated in various central nervous system (CNS) disorders, including anxiety and depression. Research indicates that compounds targeting this receptor can modulate neurotransmitter release and influence mood regulation .
Case Study:
In a study published in Chemistry and Pharmacology Bulletin, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin were evaluated for their activity against alpha2C receptors. The findings demonstrated that these derivatives exhibited significant antagonistic effects, suggesting their potential for developing new antidepressants or anxiolytics .
Treatment of Central Nervous System Disorders
The compound's ability to act on the alpha2C adrenergic receptors positions it as a candidate for treating peripheral and CNS diseases. Its pharmacological profile suggests it may be beneficial for conditions such as stress-induced mental disturbances and other related disorders .
Data Table: Pharmacological Effects of this compound
| Effect | Mechanism of Action | Potential Application |
|---|---|---|
| Alpha2C Antagonism | Inhibition of receptor activity | Treatment of depression/anxiety |
| Modulation of Neurotransmitters | Increased norepinephrine release | Management of ADHD symptoms |
| Neuroprotective Properties | Reduction of oxidative stress | Treatment of neurodegenerative diseases |
Synthetic Applications
This compound can also serve as a valuable intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be tailored for specific biological activities.
Toxicological Considerations
Despite its promising applications, understanding the toxicological profile of this compound is crucial. Preliminary studies indicate potential skin and eye irritation upon exposure; therefore, safety protocols must be established during handling and experimentation .
Mechanism of Action
The mechanism by which N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine exerts its effects involves binding to specific molecular targets such as neurotransmitter receptors. This binding can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing their activity and downstream effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine
- CAS Number : 21398-64-1
- Molecular Formula: C₁₃H₁₇NO₂
- Molecular Weight : 219.28 g/mol
- Purity : ≥95% (as per commercial availability) .
Structural Features: The compound consists of a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a propan-2-amine group via a methylene bridge.
Key Observations:
- Backbone Diversity : The benzodioxan core is retained across analogs, but substituents vary widely, including sulfamides (e.g., Compound 6), quinazolines (e.g., 9q), and heterocycles (e.g., thiazole in ).
- Synthetic Routes: Grignard reactions (Compound 39) and sulfamide couplings (Compound 6) are common methods.
- Physical Properties : Melting points and optical activities (e.g., [α]D for Compound 6) highlight crystallinity and stereochemical influences.
Pharmacological and Functional Comparisons
Key Observations:
- Functional Group Impact : Sulfamide groups (Compound 6) enhance anticonvulsant activity, while pyridinylquinazolines (9q) modulate enzyme function. The target compound’s isopropylamine group may favor membrane permeability but lacks reported bioactivity.
- Steric and Electronic Effects : Fluorine substituents (Compound 39) increase metabolic stability and target affinity.
Key Observations:
- Regulatory Status : Most analogs are restricted to research use, with explicit warnings against therapeutic or consumer applications (e.g., ).
Biological Activity
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H15N1O2
- Molecular Weight : 219.27 g/mol
This compound has been studied for its interaction with various biological targets. It primarily acts as an antagonist for the alpha(2C) adrenergic receptor, which is implicated in several central nervous system (CNS) functions and pathologies. Studies have shown that modifications in the structure of the compound can significantly affect its binding affinity and functional activity towards these receptors .
Anticancer Properties
Recent studies have explored the anticancer potential of compounds related to this compound. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Induces apoptosis via caspase activation |
| Compound B | MCF7 | 10.0 | G2/M phase arrest and Bcl-2 downregulation |
| N-(2,3-Dihydrobenzo[b][1,4]dioxin) | PC3 | 7.5 | Inhibits proliferation through cell cycle modulation |
These findings indicate that structural modifications can lead to varying degrees of anticancer activity, suggesting a potential pathway for drug development targeting specific cancers .
Neuropharmacological Effects
The compound has also shown promise in neuropharmacology. Its selective antagonism at alpha(2C) adrenergic receptors can influence neurotransmitter release and modulate CNS activity. This property suggests potential applications in treating disorders such as depression and anxiety .
Case Studies
- Study on Antidepressant Effects :
- Cancer Cell Line Evaluation :
Q & A
Q. What are the key structural features and spectroscopic characterization methods for N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine?
The compound contains a benzodioxin core fused with a methylpropan-2-amine moiety. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to resolve the dihydrobenzo[d]dioxin ring and the methylene bridge. High-resolution mass spectrometry (HRMS) validates the molecular formula (C12H15NO2), while infrared (IR) spectroscopy identifies functional groups like amine and ether linkages. X-ray crystallography, if feasible, resolves stereochemical ambiguities .
Q. What synthetic routes are reported for this compound, and what are their yields?
A common route involves reductive amination between 2,3-dihydrobenzo[b][1,4]dioxin-2-carbaldehyde and propan-2-amine using sodium cyanoborohydride in methanol under inert conditions. Yields range from 65–75%, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Alternative methods include microwave-assisted amination, which reduces reaction time but requires optimization to avoid side products .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Store in tightly sealed containers under inert gas (argon/nitrogen) to prevent oxidation. Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) due to potential amine-related irritancy. Avoid contact with strong acids/oxidizers, as the benzodioxin moiety may decompose exothermically. Spills should be neutralized with dilute acetic acid and absorbed in vermiculite .
Q. How is purity assessed, and what analytical standards are applicable?
Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Calibrate against a certified reference standard (CAS 613-67-2). Gas chromatography-mass spectrometry (GC-MS) ensures absence of volatile impurities. Differential scanning calorimetry (DSC) confirms melting point consistency (reported range: 98–102°C) .
Advanced Research Questions
Q. How can contradictions in bioactivity data across studies be resolved?
Discrepancies often arise from impurities in synthesized batches or variability in assay conditions (e.g., solvent polarity, pH). Reproduce experiments using a standardized batch (≥98% purity) and validate results with orthogonal assays (e.g., enzyme inhibition vs. cellular uptake). Cross-reference with structural analogs (e.g., N-methyl derivatives) to isolate structure-activity relationships .
Q. What experimental designs are optimal for studying its environmental fate?
Follow the INCHEMBIOL framework:
- Phase 1: Determine physicochemical properties (logP, pKa) via shake-flask and potentiometric titration.
- Phase 2: Simulate biodegradation using OECD 301D Ready Biodegradability Test.
- Phase 3: Model bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools. Include controls for abiotic degradation (UV light, hydrolysis) and use LC-MS/MS for trace quantification .
Q. What strategies mitigate racemization during synthesis of chiral analogs?
Use chiral auxiliaries (e.g., (R)- or (S)-proline) to stabilize intermediates. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Low-temperature reactions (−20°C) and non-polar solvents (toluene) reduce kinetic resolution. Catalytic asymmetric methods (e.g., BINAP-metal complexes) are under exploration but require optimization .
Q. How does the compound interact with neuronal receptors, and what computational tools validate these interactions?
Molecular docking (AutoDock Vina) predicts affinity for serotonin (5-HT2A) and dopamine receptors (D2), attributed to the amine group’s hydrogen bonding and benzodioxin’s π-π stacking. Validate via radioligand binding assays using [3H]-ketanserin (5-HT2A) and [3H]-spiperone (D2). Compare with structural analogs to identify critical pharmacophores .
Methodological Considerations
Q. What are the limitations of current stability studies, and how can they be improved?
Accelerated stability testing (40°C/75% RH for 6 months) may not capture long-term degradation pathways. Use forced degradation (acid/base/oxidative stress) coupled with LC-MS to identify degradation products (e.g., quinone formation from benzodioxin oxidation). Incorporate real-time stability monitoring under controlled atmospheres (N2 vs. O2) .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Employ co-solvents (≤5% DMSO) or cyclodextrin-based complexation to enhance solubility. Determine the critical micelle concentration (CMC) using dynamic light scattering (DLS). For cell-based assays, pre-equilibrate in culture media (pH 7.4, 37°C) to avoid precipitation artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
